molecular formula C18H20F3NO3 B1487346 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate CAS No. 2204912-98-9

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate

Cat. No. B1487346
M. Wt: 355.4 g/mol
InChI Key: ZORXFPUDAVTSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate (PPA) is a chemical compound that belongs to the class of phenylethylamines1. It has a molecular formula of C18H20F3NO3 and a molecular weight of 355.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate. However, similar compounds like 2-Phenylethylamine have been synthesized via the reduction of benzyl cyanide with sodium in ethanol2.



Molecular Structure Analysis

The molecular structure of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate is complex with a combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms1. Unfortunately, I couldn’t find a detailed molecular structure analysis for this specific compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate. However, similar compounds like 2-Phenylethylamine are known to be involved in various chemical reactions due to their amine group2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate are not clearly stated in the available resources. However, similar compounds like 2-Phenylethylamine are known to be water-soluble amines with a fishy odor2.


Safety And Hazards

The safety and hazards of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate are not clearly stated in the available resources. However, similar compounds like 2-Phenylethylamine are known to be combustible liquids, corrosive to metals, toxic if swallowed, and cause severe skin burns and eye damage2.


Future Directions

The future directions of 2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacetate are not clearly stated in the available resources. However, similar compounds like 2-Phenylethylamine are being extensively researched for their potential applications in various fields2.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, it is recommended to refer to scientific literature and databases.


properties

IUPAC Name

2-[2-(2-phenylethyl)phenoxy]ethanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.C2HF3O2/c17-12-13-18-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-9H,10-13,17H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORXFPUDAVTSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate
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2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate
Reactant of Route 6
2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate

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